N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide - 940368-20-7

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

Catalog Number: EVT-3152812
CAS Number: 940368-20-7
Molecular Formula: C17H16N2OS
Molecular Weight: 296.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(1,3-Benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide []

    Compound Description: This compound is a benzamide derivative featuring a benzothiazole moiety and a phenylsulfamoyl group attached to the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase, an enzyme involved in glucose metabolism. []

    Relevance: This compound shares the core structure of N-benzothiazol-2-yl benzamide with the target compound, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide. The key structural difference lies in the presence of a phenylsulfamoyl substituent at the 3-position of the benzamide ring, which is absent in the target compound. []

2. N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl) sulfamoyl]benzamide []

    Compound Description: Similar to the previous compound, this molecule belongs to the N-benzothiazol-2-yl benzamide class. It features a 2-chloro-4-nitrophenylsulfamoyl group substituted on the benzamide ring. This compound was also synthesized and evaluated for its potential as a human glucokinase activator. []

3. N-(1,3-Benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide []

    Compound Description: This compound is another member of the N-benzothiazol-2-yl benzamide family, containing a benzylsulfamoyl group at the 3-position of the benzamide ring. This compound was part of a series designed and synthesized for their potential as human glucokinase activators. []

    Relevance: The compound shares the N-benzothiazol-2-yl benzamide core structure with N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide. The primary structural difference lies in the benzylsulfamoyl substituent at the 3-position of the benzamide ring, which is not present in the target compound. []

4. N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide []

    Compound Description: This compound, a derivative of N-benzothiazol-2-yl benzamide, possesses a butylsulfamoyl group at the 3-position of the benzamide ring. This compound was synthesized and evaluated for its ability to activate human glucokinase. []

    Relevance: This compound shares the common N-benzothiazol-2-yl benzamide framework with the target compound, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide. The main structural variation is the butylsulfamoyl substituent on the benzamide ring, which contrasts with the 4-methyl group in the target compound. []

5. N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide []

    Compound Description: This compound, a member of the N-benzothiazol-2-yl benzamide class, features a methylsulfamoyl group at the 3-position of the benzamide ring. It was included in a series of compounds designed and synthesized as potential human glucokinase activators. []

    Relevance: The compound shares the core N-benzothiazol-2-yl benzamide structure with N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide. The key distinction lies in the presence of a methylsulfamoyl group at the 3-position of the benzamide ring, in contrast to the 4-methyl group present in the target compound. []

6. N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl] benzamide []

    Compound Description: This N-benzothiazol-2-yl benzamide derivative incorporates a 2-methylphenylsulfamoyl substituent on the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

7. N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl] benzamide []

    Compound Description: This compound, a benzamide derivative, belongs to the N-benzothiazol-2-yl benzamide family and carries a 4-bromophenylsulfamoyl group at the 3-position of the benzamide ring. It was among a series of compounds explored for their potential to activate human glucokinase. []

    Relevance: This compound shares the fundamental N-benzothiazol-2-yl benzamide scaffold with N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide. The primary structural difference lies in the 4-bromophenylsulfamoyl substituent on the benzamide ring, in contrast to the 4-methyl substituent found in the target compound. []

8. N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl] benzamide []

    Compound Description: This N-benzothiazol-2-yl benzamide derivative is characterized by a 4-nitrophenylsulfamoyl group attached to the benzamide ring. The compound was synthesized and evaluated as part of a study focusing on the development of new human glucokinase activators. []

    Relevance: This compound and N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide belong to the same N-benzothiazol-2-yl benzamide class. The key structural difference is the presence of a 4-nitrophenylsulfamoyl substituent at the 3-position of the benzamide ring in this compound, unlike the 4-methyl group in the target compound. []

9. N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl] benzamide []

    Compound Description: This compound is a member of the N-benzothiazol-2-yl benzamide family, featuring a 4-methylphenylsulfamoyl group at the 3-position of the benzamide ring. It was synthesized and evaluated as a potential activator of human glucokinase. []

    Relevance: This compound exhibits a close structural resemblance to N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide, both sharing the N-benzothiazol-2-yl benzamide core. The key structural distinction lies in the presence of a 4-methylphenylsulfamoyl group at the 3-position of the benzamide ring, in contrast to the 4-methyl group directly attached to the benzamide ring in the target compound. []

10. N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide []

    Compound Description: This compound is a derivative of N-benzothiazol-2-yl benzamide, incorporating a propylsulfamoyl substituent at the 3-position of the benzamide ring. It was investigated as a potential human glucokinase activator. []

    Relevance: The compound shares the N-benzothiazol-2-yl benzamide core structure with N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide. The main structural distinction lies in the propylsulfamoyl substituent at the 3-position of the benzamide ring, as opposed to the 4-methyl group directly attached to the benzamide ring in the target compound. []

11. 1-(1,3-Benzothiazol-2-yl)-2-imidazolidinethione []

    Compound Description: This compound represents a class of heterocyclic compounds synthesized from N-aryl-N-(4,5-dihydro-1H-imidazol-2-yl)hydroxylamines and carbon disulfide. These compounds are characterized by the presence of both benzothiazole and imidazolidinethione rings. []

    Relevance: This compound shares the 1,3-benzothiazol-2-yl moiety with the target compound, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide. The presence of this shared moiety suggests potential synthetic routes and shared chemical properties. []

Properties

CAS Number

940368-20-7

Product Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

Molecular Formula

C17H16N2OS

Molecular Weight

296.39

InChI

InChI=1S/C17H16N2OS/c1-10-4-7-13(8-5-10)16(20)19-17-18-15-12(3)11(2)6-9-14(15)21-17/h4-9H,1-3H3,(H,18,19,20)

InChI Key

KOCOQMMWAISQEN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.